methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate
Description
Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate is a chiral ester derivative characterized by a hydroxyacetate backbone substituted with a 3-bromophenyl group at the stereogenic C2 position (S-configuration). This compound’s structure combines a brominated aromatic ring with a polar hydroxy group and an ester moiety, making it a versatile intermediate in organic synthesis. The bromine atom enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), while the hydroxy group enables hydrogen bonding, influencing crystallization and biological interactions.
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl (2S)-2-(3-bromophenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8,11H,1H3/t8-/m0/s1 |
InChI Key |
CYNXNJIDHSYRQP-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](C1=CC(=CC=C1)Br)O |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate typically involves the esterification of (2S)-2-(3-bromophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Methyl(2S)-2-(3-bromophenyl)-2-oxoacetate.
Reduction: Methyl(2S)-2-(3-bromophenyl)-2-hydroxyethanol.
Substitution: Methyl(2S)-2-(3-azidophenyl)-2-hydroxyacetate.
Scientific Research Applications
Methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl(2S)-2-(3-bromophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The bromine atom and hydroxy group play crucial roles in binding to enzymes and receptors, leading to modulation of their activity. The compound can inhibit or activate various biochemical pathways, depending on the target and context of its use .
Comparison with Similar Compounds
Methyl 2-Amino-2-(3-Bromophenyl)acetate (C₉H₁₀BrNO₂)
- Key Differences: Replaces the hydroxy group with an amino group.
- Impact: The amino group increases nucleophilicity, enabling participation in condensation or acylation reactions. Higher hydrogen-bond donor capacity (NH vs. OH) may alter solubility and crystal packing. Applications: Used as a building block for pharmaceuticals (e.g., kinase inhibitors) and agrochemicals .
| Property | Methyl(2S)-2-(3-Bromophenyl)-2-Hydroxyacetate | Methyl 2-Amino-2-(3-Bromophenyl)acetate |
|---|---|---|
| Molecular Formula | C₉H₉BrO₃ (inferred) | C₉H₁₀BrNO₂ |
| Functional Groups | Hydroxy, ester | Amino, ester |
| Hydrogen Bond Donors | 1 (OH) | 1 (NH₂) |
| XLogP3 (Lipophilicity) | ~1.6 (estimated) | 1.6 (reported) |
Halogen-Substituted Derivatives
Methyl 2-(3-Bromo-4-Chlorophenyl)-2-Hydroxyacetate (C₉H₈BrClO₃)
- Key Differences : Incorporates both bromine and chlorine at the 3- and 4-positions of the phenyl ring.
- Impact :
Methyl (2R)-2-(2-Bromo-4-Chlorophenyl)-2-Hydroxyacetate (C₉H₈BrClO₃)
- Key Differences : R-configuration at C2 and substituents at 2-bromo-4-chloro positions.
- Impact :
Benzofuran-Based Analogs
Methyl 2-(5-Bromo-3-Methylsulfinyl-1-Benzofuran-2-yl)acetate (C₁₂H₁₁BrO₄S)
- Key Differences : Contains a benzofuran ring system with a sulfinyl group.
- Impact: Sulfinyl group introduces polarity and hydrogen-bond acceptor capacity. Crystal packing involves C–H⋯O and Br⋯S interactions (3.48 Å), stabilizing the lattice . Applications: Potential use in materials science due to robust solid-state interactions.
Stereoisomeric Considerations
The S-configuration of the target compound distinguishes it from R-configured analogs like methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate. Enantiomeric differences can drastically alter pharmacokinetics; for example, the S-enantiomer may exhibit higher binding affinity to specific biological targets compared to the R-form .
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